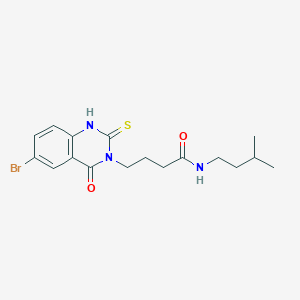

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide

Description

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide is a quinazolinone derivative characterized by a bromo substituent at position 6, a sulfanylidene (thione) group at position 2, and an N-(3-methylbutyl)butanamide side chain. Quinazolinones are heterocyclic scaffolds with broad pharmacological relevance, including kinase inhibition and antimicrobial activity . The sulfanylidene group in this compound may enhance metal-binding capacity or modulate hydrogen-bonding interactions compared to oxo analogs.

Properties

IUPAC Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrN3O2S/c1-11(2)7-8-19-15(22)4-3-9-21-16(23)13-10-12(18)5-6-14(13)20-17(21)24/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,19,22)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFONUYAVEJDGKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)butanamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and comparative analysis with similar compounds.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 460.4 g/mol. The structure includes a quinazolinone core, which is known for its diverse biological activities. The presence of bromine and thiocarbonyl groups may enhance its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H22BrN3O2S |

| Molecular Weight | 460.4 g/mol |

| IUPAC Name | 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)butanamide |

| InChI | InChI=1S/C21H22BrN3O2S/c1-13(2)9-10... |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core has been associated with enzyme inhibition and modulation of receptor activity. The addition of bromine and thiocarbonyl groups may enhance binding interactions or alter electronic properties, facilitating these interactions.

Antimicrobial Properties

Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the bromine atom in this compound may enhance its antimicrobial efficacy compared to non-brominated analogs.

Anticancer Activity

Quinazolinone derivatives are also explored for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through pathways involving caspase activation and modulation of cell cycle regulators. Further studies are warranted to confirm these effects and elucidate the underlying mechanisms.

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Similar compounds have been studied as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, indicating that this compound might also exhibit neuropharmacological effects relevant to conditions like schizophrenia and other neuropsychiatric disorders.

Comparative Analysis

A comparative analysis with similar compounds highlights differences in biological activity based on structural variations:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline | Lacks bromine and benzamide groups | Reduced antimicrobial activity |

| 6-bromo-4-hydroxyquinazoline | Hydroxy group instead of thiocarbonyl | Potentially lower anticancer effects |

| 4-benzyl derivatives | Variations in substituents | Altered solubility and stability |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a similar quinazolinone derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL.

- Cancer Cell Apoptosis : Research on related compounds indicated that they could induce apoptosis in HeLa cells through mitochondrial pathways, suggesting potential for therapeutic use in cervical cancer.

- Neuropharmacological Testing : In vivo studies indicated that compounds structurally related to this molecule could reduce hyperlocomotion in rodent models, implicating their role as PAMs for M4 receptors.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs of the target compound include derivatives with variations in the quinazolinone core and side-chain substituents (Table 1).

Table 1: Structural Comparison of Quinazolinone Derivatives

Key Observations:

- Core Modifications: The target compound’s 2-sulfanylidene group distinguishes it from analogs like 892287-57-9, which has a 2,4-dioxo configuration. Sulfanylidene groups may confer stronger thioamide-like hydrogen-bonding or metal-coordination properties compared to carbonyl groups .

- Side-Chain Diversity: The N-(3-methylbutyl) group in the target compound introduces a branched aliphatic chain, likely enhancing lipophilicity and membrane permeability relative to the aromatic N-(2-methoxybenzyl) group in 892287-57-9 .

- Halogen Substitution: The bromo substituent at position 6 is conserved in 892287-57-9, suggesting its role in electronic stabilization or steric hindrance.

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

- Solubility: The sulfanylidene group’s moderate polarity could enhance aqueous solubility relative to fully nonpolar side chains (e.g., morpholino derivatives like 950259-05-9) .

Hypothetical Pharmacological Effects

- Metal Binding: The sulfanylidene group may enable chelation of transition metals (e.g., Zn²⁺), a feature absent in dioxo analogs like 892287-57-9 .

- Target Selectivity: The bulky 3-methylbutyl group might reduce off-target interactions compared to smaller substituents but could limit binding to sterically constrained active sites.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to verify amide protons (~6.5–8.5 ppm) and sulfanylidene group integration .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ for C₁₈H₂₃BrN₃O₂S) .

- X-ray Crystallography : Resolve stereochemistry of the tetrahydroquinazolinone ring if single crystals are obtainable .

Methodological Tip : Use deuterated DMSO for NMR to solubilize polar intermediates .

How should researchers address contradictory spectral data (e.g., unexpected NOE effects)?

Advanced Research Question

Unexpected nuclear Overhauser effects (NOEs) may indicate conformational flexibility or impurities. Steps to resolve:

- Dynamic NMR : Analyze variable-temperature ¹H NMR to detect rotameric equilibria in the butanamide chain .

- 2D-COSY/HSQC : Correlate cross-peaks to distinguish overlapping signals (e.g., aromatic protons vs. amide NH) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA) .

What in vitro assays are suitable for preliminary biological activity screening?

Basic Research Question

- Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., cytochrome P450) due to the sulfanylidene group’s potential metal coordination .

- Cellular Toxicity : Use MTT assays in cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Methodological Tip : Include positive controls (e.g., staurosporine for kinase inhibition) and validate solubility in DMSO/PBS .

How can researchers confirm the compound’s mechanism of action despite contradictory enzyme kinetics data?

Advanced Research Question

- Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity (Kd) to target enzymes, bypassing kinetic assumptions .

- Mutagenesis Studies : Modify putative binding residues (e.g., cysteine in enzyme active sites) to test sulfanylidene interaction .

- Molecular Dynamics (MD) : Simulate ligand-enzyme complexes for >100 ns to identify stable binding poses .

What computational approaches predict the compound’s binding modes?

Basic Research Question

- Docking Software : Use AutoDock Vina or Schrödinger Glide to model interactions with biological targets (e.g., ATP-binding pockets) .

- Pharmacophore Mapping : Align key features (amide, sulfanylidene) with known inhibitors using MOE or Phase .

Methodological Tip : Validate docking poses with MM-GBSA free energy calculations .

How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

Advanced Research Question

- Ensemble Docking : Screen multiple protein conformations (e.g., from MD trajectories) to account for flexibility .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to validate SAR trends .

- Solvent Accessibility : Adjust docking scores for desolvation penalties using tools like WaterMap .

What are common degradation pathways under physiological conditions?

Basic Research Question

- Hydrolysis : The 4-oxo group may undergo ring-opening in acidic/basic conditions .

- Oxidation : Sulfanylidene (-S-) could oxidize to sulfoxide (-SO-) under aerobic conditions .

Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS .

How to troubleshoot low yields in the final amidation step?

Advanced Research Question

- Activation Efficiency : Replace EDC with DCC or ClCOCOCl for sterically hindered amines .

- Protection Strategies : Temporarily protect the sulfanylidene group with trityl chloride to prevent side reactions .

- Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.